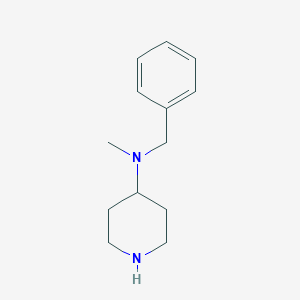

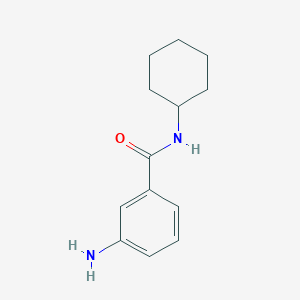

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, also known as Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoic acid, is a synthetic organic compound used in a variety of scientific applications. It is an important intermediate in the synthesis of other compounds, and is used in a variety of biochemical and physiological experiments. It has a wide range of applications in the lab, and its advantages and limitations should be taken into consideration when conducting experiments.

Aplicaciones Científicas De Investigación

Synthesis of Transition Metal Complexes

This compound is used in the synthesis of transition metal complexes with potential antioxidant and antimicrobial activities. The Schiff base ligands derived from this compound, when coordinated with metals like Co(II), Ni(II), Cu(II), and Zn(II), have shown to be potent in vitro against oxidative stress and microbial infections .

Antimicrobial Activity

The synthesized metal complexes involving Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate have been tested for their antimicrobial efficacy. They exhibit significant activity against bacterial strains such as S. aureus, B. subtilis, P. aeruginosa, E. coli, and fungal strains like A. niger and C. albicans .

Molecular Docking Studies

Researchers have utilized this compound for molecular docking studies to understand the interaction between synthesized ligands and biological targets. For instance, docking studies with C. albicans sterol 14-alpha demethylase have provided insights into the hydrophobic binding properties of the compound .

Synthesis of Beta-Amino Acid Derivatives

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate serves as a precursor in the stereoselective synthesis of beta-amino acid derivatives. These derivatives are crucial for the development of novel cytotoxic cyclodepsipeptides, which exhibit moderate cytotoxic activity .

Development of Cytotoxic Agents

The compound is instrumental in the synthesis of fragments of novel cytotoxic cyclodepsipeptides like onchidin, which have shown moderate cytotoxic activity and are of interest in cancer research .

Pharmaceutical Research

Due to its role in the synthesis of beta-amino acid derivatives, Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is significant in pharmaceutical research, particularly in the development of new drugs and therapeutic agents .

Chemical Intermediate

In chemical synthesis, this compound acts as an intermediate for various reactions, including the Arndt-Eistert homologation reaction and Wolff rearrangement, which are pivotal in organic synthesis and medicinal chemistry .

Novel Aminochalcones Synthesis

It is also involved in the synthesis of aminochalcone derivatives, which are important for their potential biological activities. These derivatives have been obtained by applying classical reactions and have opened up new avenues in the study of bioactive compounds .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it may participate in carbon–carbon bond forming reactions. This involves the palladium-catalyzed coupling of the compound with an organoboron reagent .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the synthesis of complex organic molecules.

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic molecules.

Action Environment

It’s worth noting that suzuki–miyaura cross-coupling reactions , in which similar compounds are used, are known for their mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

methyl 3-oxo-4-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-12(16)7-11(15)8-14-13(17)19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJHWQHYAQUXCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509394 |

Source

|

| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate | |

CAS RN |

82961-77-1 |

Source

|

| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.